

The Crucial Role of N-Myristoylglycine in Protein Membrane Targeting: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the function of **N-Myristoylglycine** in the membrane targeting of proteins. N-myristoylation, the attachment of a 14-carbon saturated fatty acid, myristate, to an N-terminal glycine residue, is a critical co- and post-translational modification that governs the subcellular localization and function of a multitude of proteins involved in vital cellular processes.[1][2][3] This guide delves into the molecular mechanisms, quantitative aspects, and key signaling pathways regulated by this modification, while also providing detailed experimental protocols and insights into its therapeutic potential.

The Mechanism of N-Myristoylation: A Two-Step Process

N-myristoylation is an irreversible lipid modification catalyzed by the enzyme N-myristoyltransferase (NMT).[4][5] The process primarily occurs co-translationally on nascent polypeptide chains, but can also happen post-translationally following proteolytic cleavage that exposes an internal glycine residue.

The canonical mechanism involves two key steps:

 Methionine Excision: For co-translational myristoylation, the initiator methionine is first removed by methionine aminopeptidase (MetAP), exposing a glycine residue at the Nterminus of the nascent protein.



Myristoyl Group Transfer: N-myristoyltransferase (NMT) then catalyzes the transfer of a
myristoyl group from myristoyl-coenzyme A (CoA) to the alpha-amino group of the N-terminal
glycine, forming a stable amide bond. In vertebrates, two isozymes, NMT1 and NMT2, carry
out this reaction.

The myristoyl group, with its 14-carbon chain, imparts a hydrophobic character to the modified protein, facilitating its interaction with cellular membranes. However, the affinity of the myristoyl group alone is often insufficient for stable membrane anchoring. Consequently, a second signal, such as a polybasic region or another lipid modification like palmitoylation, is frequently required for robust membrane association. This dual-signal mechanism allows for dynamic regulation of protein localization.

Quantitative Data on N-Myristoylation

Quantitative analysis is crucial for understanding the dynamics and specificity of N-myristoylation. The following tables summarize key quantitative data from various studies.

Table 1: Binding Affinities of Myristoylated Proteins and Peptides to Membranes

Myristoylated Protein/Peptide	Membrane/Liposo me Composition	Dissociation Constant (Kd)	Reference
p60src N-terminal peptide	Red cell membrane vesicles	2.7 nM	
Hippocalcin N- terminal peptide	Liposomes with PtdIns(4,5)P2	50 nM	
Generic Myristoylated Peptides	Lipid Bilayers	~10 ⁻⁴ M	-

Table 2: Kinetic Parameters of Human N-Myristoyltransferases (NMTs)



Enzyme	Substrate	Km (μM)	Vmax (relative units)	Reference
NMT1	Azido- dodecanoyl-CoA	14 ± 2	-	
NMT2	Azido- dodecanoyl-CoA	9 ± 3	-	
NMT1	Lck-FLAG peptide	26 ± 5	-	
NMT2	Lck-FLAG peptide	17 ± 2	-	_
Bovine NMT2	GSSKSKPKR peptide	5.3	88	_
Human NMT1	GSSKSKPKR peptide	44	120	
Bovine NMT2	GNAAAAKKRR peptide	44	48	
Human NMT1	GNAAAAKKRR peptide	115	95	_
Bovine NMT2	GNASSIKKK peptide	8.5	72	_
Human NMT1	GNASSIKKK peptide	136	66.8	

Table 3: Representative N-Myristoylated Proteins Identified by Quantitative Proteomics



Protein	Function	Cellular Localization	Identification Method	Reference
Src Family Kinases (e.g., Src, Fyn, Lck)	Signal transduction, cell growth	Plasma membrane, endosomes	Metabolic labeling, mass spectrometry	
Gα subunits (e.g., Gαi, Gαo, Gαz)	G-protein coupled receptor signaling	Plasma membrane	Metabolic labeling, mutagenesis	
ARF1 (ADP-ribosylation factor 1)	Vesicular trafficking	Golgi apparatus	Metabolic labeling, mass spectrometry	
BID (BH3 interacting- domain death agonist)	Apoptosis	Mitochondria	Metabolic labeling, mass spectrometry	_
MARCKS (Myristoylated Alanine-Rich C- Kinase Substrate)	Signal transduction, cytoskeletal regulation	Plasma membrane	Metabolic labeling, mass spectrometry	_
Calcineurin A (PPP3CA)	Signal transduction	Cytosol, membranes	Metabolic labeling, mass spectrometry	_
Nef (HIV protein)	Viral pathogenesis	Plasma membrane, Golgi	Prediction, experimental validation	_

Role in Cellular Signaling Pathways

N-myristoylation is a pivotal regulator of numerous signaling pathways by controlling the subcellular localization and interaction of key signaling proteins.

Src Family Kinase Activation



N-myristoylation is essential for the membrane localization and function of Src family kinases (SFKs), which are critical regulators of cell proliferation, differentiation, and survival. The N-terminal myristoyl group acts as a membrane anchor, which is a prerequisite for their activation and downstream signaling. In the inactive state, the myristoyl group can be sequestered within a hydrophobic pocket of the kinase. Upon activation, a conformational change exposes the myristoyl group, facilitating its insertion into the plasma membrane. This membrane association is often stabilized by electrostatic interactions between basic residues in the N-terminal region of the kinase and acidic phospholipids in the membrane.



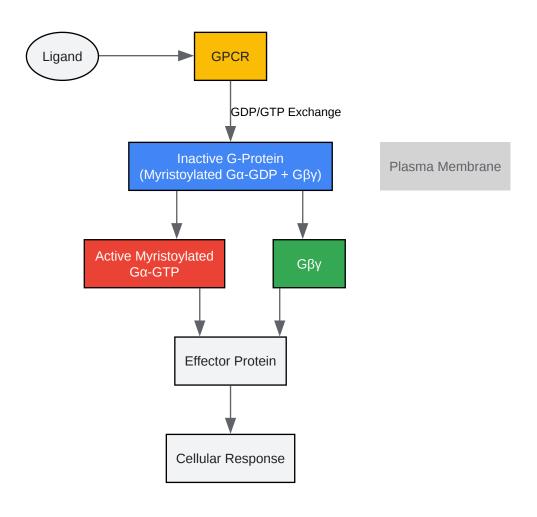
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Src Kinase Activation Pathway

G-Protein Alpha Subunit Signaling

Many G-protein alpha subunits of the Gi/Go family are N-myristoylated, which is crucial for their membrane association and interaction with G-protein coupled receptors (GPCRs) and downstream effectors. The myristoyl group helps to anchor the α -subunit to the inner leaflet of the plasma membrane, facilitating its interaction with the $\beta\gamma$ -subunits to form the inactive heterotrimeric G-protein complex. Upon GPCR activation and GTP binding, the G α subunit dissociates from the G $\beta\gamma$ dimer, and the myristoyl anchor ensures that the activated G α -GTP remains at the membrane to interact with its effectors. For some G α subunits, myristoylation is also a prerequisite for subsequent palmitoylation, which provides a stronger and more specific membrane anchor.





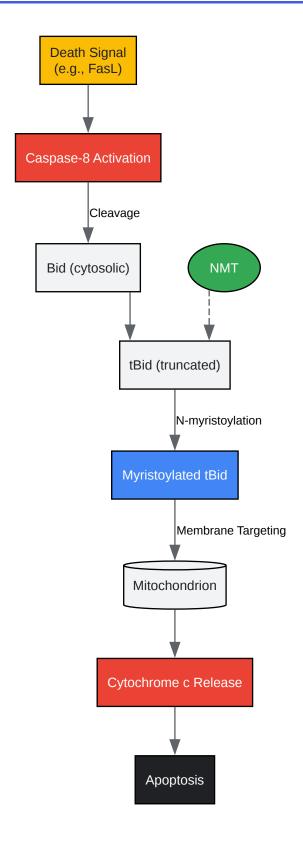
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G-Protein Alpha Subunit Signaling

Role in Apoptosis

N-myristoylation also plays a critical role in the regulation of apoptosis, or programmed cell death. During apoptosis, caspases, a family of proteases, are activated and cleave a variety of cellular proteins. In some cases, this cleavage exposes a cryptic N-terminal glycine residue in the substrate protein, making it a target for post-translational N-myristoylation by NMT. A key example is the pro-apoptotic protein Bid. Caspase-8 cleavage of Bid generates a truncated fragment, tBid, which is then myristoylated. This myristoylation event is crucial for targeting tBid to the mitochondrial outer membrane, where it promotes the release of cytochrome c and initiates the intrinsic apoptotic pathway.





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